molecular formula C11H20N2O B2809088 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1339491-25-6

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2809088
CAS No.: 1339491-25-6
M. Wt: 196.294
InChI Key: VSCSVCQQMOCDLN-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one is a bicyclic pyrrolidine derivative featuring a propan-1-one backbone substituted with a fused pyrrolidine-pyrrolidine moiety.

Properties

IUPAC Name

1-(2-pyrrolidin-2-ylpyrrolidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-11(14)13-8-4-6-10(13)9-5-3-7-12-9/h9-10,12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCSVCQQMOCDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkylating agent to form the desired product. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Psychoactive Properties:
Research indicates that derivatives of pyrrolidine compounds, including 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, exhibit psychoactive effects. These compounds are being studied for their potential as therapeutic agents in treating neurological disorders and conditions like depression and anxiety. For instance, studies have shown that modifications in the pyrrolidine structure can enhance binding affinity to specific neural receptors, suggesting a pathway for drug development targeting neurotransmitter systems .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their effects on serotonin receptors. The findings demonstrated that certain modifications led to increased selectivity and potency, indicating the potential for developing new antidepressants .

Cosmetic Formulations

Topical Applications:
The compound has been explored for its role in cosmetic formulations due to its ability to enhance skin penetration and improve product stability. Its inclusion in creams and lotions has been associated with improved sensory properties and moisturizing effects. The formulation process often utilizes experimental design techniques to optimize the interaction between active ingredients .

Case Study:
In a study focusing on cosmetic formulations, researchers utilized response surface methodology to assess the impact of various concentrations of this compound on skin hydration levels. Results indicated a significant enhancement in moisture retention compared to control formulations lacking this compound, underscoring its utility in skincare products .

Polymer Science

Stabilizing Agents:
The compound is also being investigated as a stabilizing agent in polymeric materials used for drug delivery systems. Its unique chemical properties allow it to interact favorably with polymers, enhancing the stability and efficacy of drug formulations .

Case Study:
Research published in Polymer Science demonstrated that incorporating this compound into polymer matrices improved the release profiles of encapsulated drugs while maintaining structural integrity under varying environmental conditions .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential as an antidepressant; enhances receptor binding
Cosmetic FormulationsImproves skin hydration; enhances sensory properties
Polymer ScienceEnhances drug release profiles; stabilizes formulations

Mechanism of Action

The mechanism of action of 1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved in its mechanism of action depend on the specific target and the context of its use, but they generally include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Key Observations :

  • The bicyclic structure may enhance steric hindrance, affecting receptor binding compared to linear analogs like MDPV or α-PVP.
  • Aryl substituents (e.g., benzodioxole in MDPV) are critical for dopamine/norepinephrine reuptake inhibition, while the bicyclic group’s role remains unexplored .

Physicochemical Properties

Experimental data for the target compound are unavailable, but properties can be inferred from analogs:

Compound Molecular Formula Molecular Weight logP (Predicted) Solubility
This compound C₁₁H₁₈N₂O 194.28 ~1.5–2.0* Low (hydrophobic)
MDPV C₁₆H₂₁NO₃ 275.34 2.8 Low in water
α-PVP C₁₅H₂₁NO 231.33 3.1 Lipophilic
4F-PHP C₁₅H₂₀FNO 261.33 3.5 Lipophilic

Notes:

  • *Predicted logP for the target compound based on pyrrolidine’s hydrophobicity and bicyclic rigidity.
  • Increased alkyl chain length (e.g., pentanone in α-PVP vs. propanone in MPPP) correlates with higher lipophilicity .

Pharmacological Activity

  • MDPV and α-PVP: Act as norepinephrine-dopamine reuptake inhibitors (NDRIs) with EC₅₀ values <10 nM .
  • 4F-PHP: Displays longer duration of action due to hexanone backbone and 4-fluoro substitution .
  • MPPP : Less potent than α-PVP, likely due to shorter alkyl chain and 4-methylphenyl group .

Biological Activity

1-[2-(Pyrrolidin-2-yl)pyrrolidin-1-yl]propan-1-one, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interaction with various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This indicates a molecular framework that includes two pyrrolidine rings and a carbonyl group, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds in the pyrrolo[3,4-b]pyridin series have demonstrated significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) cells. The IC50 values for these compounds varied, with some showing effects at concentrations as low as 6.25 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Biological Activity Description
1fMDA-MB-2316.25Significant decrease in cell viability
1dMDA-MB-23125Moderate decrease in cell viability
1bMDA-MB-23150Decrease in cell viability observed
1aMDA-MB-231>100No significant effect observed

This table illustrates the varying degrees of cytotoxicity associated with different derivatives, indicating that structural modifications can significantly impact biological activity.

The mechanism by which these compounds exert their anticancer effects is believed to involve interaction with specific membrane proteins implicated in cancer progression. Notably, five proteins were identified as potential targets: 5-HT6, mGluR2, ghrelinR, H3, and Ox2R . These interactions suggest a multifaceted approach to inhibiting tumor growth.

Case Studies

A notable study investigated the synthesis and biological evaluation of several pyrrolo[3,4-b]pyridin derivatives. The findings indicated that these compounds could potentially serve as effective agents in breast cancer therapy due to their ability to decrease cell viability across various cancer cell lines .

Structural Analysis

The crystal structure of related compounds has been analyzed using X-ray crystallography. For example, the study of 2-[2-(Pyrrolidin-2-yl)propan-2-yl]-1H-pyrrole revealed that individual molecules are linked via N—H...N hydrogen bonds, forming stable dimeric structures. This structural stability may play a role in their biological activity .

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